molecular formula C11H10N2O3S B15291333 2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid

2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid

Cat. No.: B15291333
M. Wt: 250.28 g/mol
InChI Key: UXCNPYPXDKUXHU-UHFFFAOYSA-N
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Description

2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is a heterocyclic compound that features a thiophene ring and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid typically involves the condensation of 5-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the pyridazinone ring.

Industrial Production Methods

the synthesis likely involves standard organic synthesis techniques such as refluxing, crystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylthiophen-2-yl)acetic acid
  • 5-Methylthiophene-2-carboxylic acid
  • Pyridazinone derivatives

Uniqueness

2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is unique due to its combination of a thiophene ring and a pyridazinone moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research .

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

2-[3-(5-methylthiophen-2-yl)-6-oxopyridazin-1-yl]acetic acid

InChI

InChI=1S/C11H10N2O3S/c1-7-2-4-9(17-7)8-3-5-10(14)13(12-8)6-11(15)16/h2-5H,6H2,1H3,(H,15,16)

InChI Key

UXCNPYPXDKUXHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NN(C(=O)C=C2)CC(=O)O

Origin of Product

United States

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